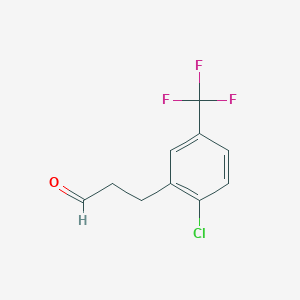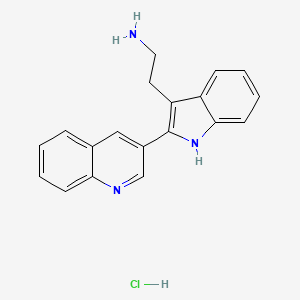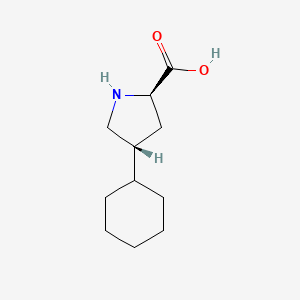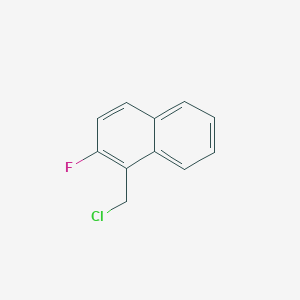
3-(3-Morpholin-4-YL-phenyl)-3-oxo-propionitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-(3-Morpholin-4-YL-phényl)-3-oxo-propionitrile est un composé organique qui présente un cycle morpholine lié à un groupe phényle, qui est lui-même lié à un groupe nitrile et à une cétone.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 3-(3-Morpholin-4-YL-phényl)-3-oxo-propionitrile implique généralement la réaction de la 3-bromoacétophénone avec la morpholine en conditions basiques pour former l’intermédiaire 3-(3-Morpholin-4-YL-phényl)-3-oxo-propionitrile. La réaction est généralement réalisée dans un solvant tel que l’éthanol ou le méthanol, et la température est maintenue autour de 60-80°C. Le mélange réactionnel est ensuite refroidi et le produit est isolé par filtration et purifié par recristallisation.
Méthodes de production industrielle
Dans un contexte industriel, la production du 3-(3-Morpholin-4-YL-phényl)-3-oxo-propionitrile peut impliquer des procédés à flux continu pour assurer un rendement et une pureté élevés. L’utilisation de réacteurs automatisés et le contrôle précis des paramètres de réaction tels que la température, la pression et les concentrations de réactifs peuvent optimiser le processus de production.
Analyse Des Réactions Chimiques
Types de réactions
Le 3-(3-Morpholin-4-YL-phényl)-3-oxo-propionitrile peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les acides carboxyliques ou les cétones correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe nitrile en amines primaires ou le groupe cétone en alcools secondaires.
Substitution : Le cycle phényle peut subir des réactions de substitution électrophile aromatique, telles que la nitration, l’halogénation et la sulfonation.
Réactifs et conditions courants
Oxydation : Les oxydants courants incluent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3) en milieu acide ou basique.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont généralement utilisés.
Substitution : Des réactifs comme l’acide nitrique (HNO3) pour la nitration, le brome (Br2) pour la bromation et l’acide sulfurique (H2SO4) pour la sulfonation sont couramment utilisés.
Principaux produits
Oxydation : Acides carboxyliques ou cétones.
Réduction : Amines primaires ou alcools secondaires.
Substitution : Dérivés nitro, bromo ou sulfonyl du cycle phényle.
Applications dans la recherche scientifique
Le 3-(3-Morpholin-4-YL-phényl)-3-oxo-propionitrile a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour son potentiel de composé bioactif présentant des propriétés antimicrobiennes ou anticancéreuses.
Médecine : Exploré pour son utilisation potentielle dans le développement de médicaments, en particulier dans la conception d’inhibiteurs enzymatiques ou de modulateurs de récepteurs.
Industrie : Utilisé dans la production de produits chimiques et de matériaux de spécialité présentant des propriétés spécifiques.
Applications De Recherche Scientifique
3-(3-Morpholin-4-YL-phenyl)-3-oxo-propionitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
Le mécanisme d’action du 3-(3-Morpholin-4-YL-phényl)-3-oxo-propionitrile dépend de son application spécifique. En chimie médicinale, il peut agir en se liant à des cibles moléculaires spécifiques telles que les enzymes ou les récepteurs, modulant ainsi leur activité. Le cycle morpholine peut améliorer la capacité du composé à interagir avec les macromolécules biologiques, tandis que les groupes nitrile et cétone peuvent participer à diverses interactions chimiques, contribuant à la bioactivité globale du composé.
Comparaison Avec Des Composés Similaires
Composés similaires
3-(3-Morpholin-4-YL-phényl)-3-oxo-propionamide : Structure similaire mais avec un groupe amide au lieu d’un nitrile.
3-(3-Morpholin-4-YL-phényl)-3-oxo-acide propionique : Structure similaire mais avec un groupe acide carboxylique au lieu d’un nitrile.
3-(3-Morpholin-4-YL-phényl)-3-oxo-propanol : Structure similaire mais avec un groupe alcool au lieu d’un nitrile.
Unicité
Le 3-(3-Morpholin-4-YL-phényl)-3-oxo-propionitrile est unique en raison de la présence du groupe nitrile, qui peut participer à un large éventail de réactions chimiques, ce qui en fait un intermédiaire polyvalent dans la synthèse organique. La combinaison du cycle morpholine et du groupe nitrile améliore également son potentiel de bioactivité, ce qui en fait un composé précieux dans la recherche en chimie médicinale.
Propriétés
Numéro CAS |
887591-28-8 |
|---|---|
Formule moléculaire |
C13H14N2O2 |
Poids moléculaire |
230.26 g/mol |
Nom IUPAC |
3-(3-morpholin-4-ylphenyl)-3-oxopropanenitrile |
InChI |
InChI=1S/C13H14N2O2/c14-5-4-13(16)11-2-1-3-12(10-11)15-6-8-17-9-7-15/h1-3,10H,4,6-9H2 |
Clé InChI |
BVIYQRQIFHQBSJ-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=CC=CC(=C2)C(=O)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3-chlorophenyl)-N-[2-[(1,1-dioxothian-4-yl)-methylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B12443678.png)



![(3aS,4R,9bR)-6-methyl-4-(4-methylphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-7-carboxylic acid](/img/structure/B12443703.png)
![N-[6-(4-Nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12443709.png)

![ethyl 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetate](/img/structure/B12443719.png)
![2-[(2-nitrophenyl)sulfonyl]-N-phenylhydrazinecarboxamide](/img/structure/B12443728.png)
![2,2'-{benzene-1,4-diylbis[nitrilo(E)methylylidene]}bis(6-methoxyphenol)](/img/structure/B12443735.png)

![2-Cyano-3-[5-(3-Cyclohexyl-3,5,8,10-Tetrazatricyclo[7.3.0.0^{2,6}]dodeca-1,4,6,8,11-Pentaen-4-Yl)furan-2-Yl]-~{n},~{n}-Dimethyl-Prop-2-Enamide](/img/structure/B12443742.png)

![2,3-Dihydro-5-(3,4-dimethoxyphenyl)-1,3-dimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carboxylic acid](/img/structure/B12443768.png)
